![molecular formula C10H8N4O B12881783 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzimidazole and pyrazolone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of benzimidazole derivatives with pyrazolone derivatives. One common method includes:
Starting Materials: Benzimidazole and ethyl acetoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The mixture is refluxed for several hours, followed by cooling and acidification to precipitate the product.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysts: Employing catalysts like palladium or copper to facilitate the reaction.
Purification: Using crystallization or chromatography techniques to purify the final product.
化学反应分析
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation Products: N-oxides with enhanced biological activity.
Reduction Products: Dihydro derivatives with potential pharmacological properties.
Substitution Products: Halogenated derivatives with varied reactivity and applications.
科学研究应用
Chemistry
In chemistry, 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound exhibits significant antimicrobial and anticancer activities. It has been tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic nature.
作用机制
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with cellular targets such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to the disruption of cellular processes. For instance, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole share structural similarities and exhibit similar biological activities.
Pyrazolone Derivatives: Compounds such as 4-aminoantipyrine are structurally related and used in various pharmaceutical applications.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is unique due to its combined benzimidazole and pyrazolone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in scientific research and potential therapeutic applications.
属性
分子式 |
C10H8N4O |
|---|---|
分子量 |
200.20 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H8N4O/c15-9-5-8(13-14-9)10-11-6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,11,12)(H,14,15) |
InChI 键 |
YUIQDDLRJWOUOE-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NNC1=O)C2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


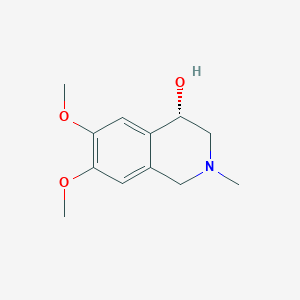

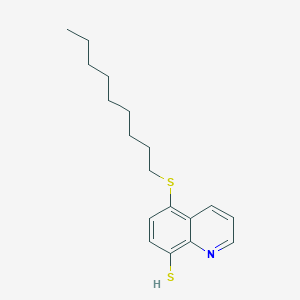
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
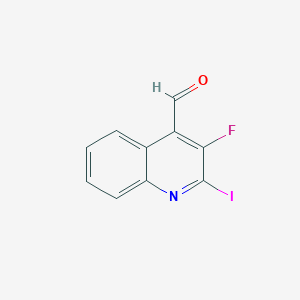
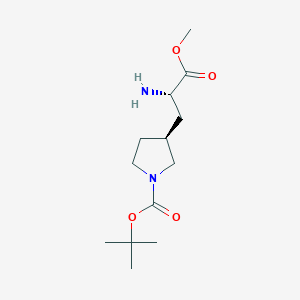
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
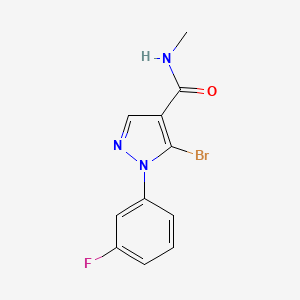
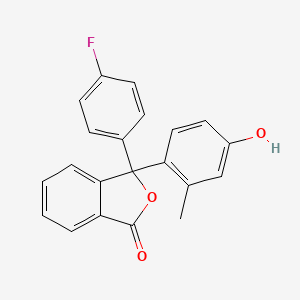
![6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12881774.png)
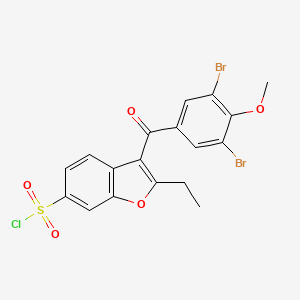


![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)
